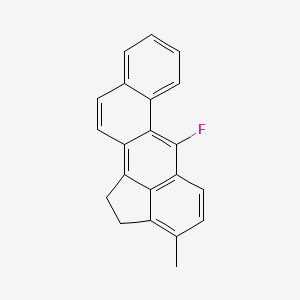

Cholanthrene, 6-fluoro-3-methyl-

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Studies

Cholanthrene (B1210644), 6-fluoro-3-methyl-, is a derivative of 3-methylcholanthrene (B14862), a potent carcinogenic polycyclic aromatic hydrocarbon (PAH). chemicalbook.comwikipedia.org PAHs are a large class of organic compounds composed of multiple fused aromatic rings, which are formed from the incomplete combustion of organic materials. oup.com 3-Methylcholanthrene itself is a well-established experimental carcinogen used in research to induce tumors in laboratory animals for the study of chemical carcinogenesis. chemicalbook.comwikipedia.org The study of PAHs and their derivatives is a cornerstone of cancer research, aimed at understanding the molecular mechanisms by which these environmental contaminants initiate cellular transformation. The introduction of a methyl group, as in 3-methylcholanthrene, can significantly influence the carcinogenic potential of the parent PAH, benz[a]anthracene. wikipedia.org

Table 1: Chemical Properties of Cholanthrene, 6-fluoro-3-methyl-

| Property | Value |

|---|---|

| CAS Number | 73771-73-0 |

| Molecular Formula | C21H15F |

| Molecular Weight | 286.3 g/mol |

| Synonyms | 6-Fluoro-3-methylcholanthrene, 6-Fluoro-3-methyl-1,2-dihydrobenz[j]aceanthrylene |

Data sourced from Echemi. echemi.com

Significance of Fluorinated PAH Derivatives in Mechanistic Investigations

The use of fluorinated derivatives of PAHs, such as Cholanthrene, 6-fluoro-3-methyl-, is a critical tool in the mechanistic investigation of PAH-induced carcinogenesis. researchgate.netnih.gov Fluorine substitution serves as a powerful probe for several reasons. Firstly, the carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. researchgate.net This allows researchers to strategically block specific sites of metabolic activation on the PAH molecule. researchgate.netnih.gov The metabolic activation of PAHs, carried out by enzymes like cytochrome P450, is a necessary step for their carcinogenic activity, often leading to the formation of highly reactive diol epoxides that can bind to DNA and cause mutations. chemicalbook.comresearchgate.net

By placing a fluorine atom at a position that is normally a site of metabolic oxidation, scientists can prevent the formation of certain metabolites and study alternative metabolic pathways. nih.gov For example, studies on fluorinated derivatives of benzo[a]pyrene (B130552) and 3-methylcholanthrene have been instrumental in evaluating the importance of the "bay-region" diol-epoxide pathway in their carcinogenicity. nih.govnih.gov The carcinogenic activity of 8-fluoro- and 10-fluoro-3-methylcholanthrene, where the bay-region diol-epoxide pathway is blocked, suggests that this is not the sole mechanism of activation for 3-methylcholanthrene in certain tissues. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

73771-73-0 |

|---|---|

Molecular Formula |

C21H15F |

Molecular Weight |

286.3 g/mol |

IUPAC Name |

6-fluoro-3-methyl-1,2-dihydrobenzo[j]aceanthrylene |

InChI |

InChI=1S/C21H15F/c1-12-6-8-18-19-14(12)10-11-16(19)17-9-7-13-4-2-3-5-15(13)20(17)21(18)22/h2-9H,10-11H2,1H3 |

InChI Key |

PYGFTQSWNOAFAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CCC3=C4C=CC5=CC=CC=C5C4=C(C(=C23)C=C1)F |

Origin of Product |

United States |

Iii. Metabolic Pathways and Biotransformation of Cholanthrene, 6 Fluoro 3 Methyl

Overview of PAH Metabolism in Biological Systems

Polycyclic aromatic hydrocarbons are lipophilic compounds that, upon entering a biological system, tend to accumulate in fatty tissues. To be eliminated, they must undergo biotransformation into more polar, water-soluble derivatives. This process is primarily carried out by a suite of enzymes, most notably the cytochrome P450 (CYP) superfamily.

| Metabolic Phase | Primary Function | Key Enzymes | General Outcome |

| Phase I | Introduction or exposure of functional groups (-OH, -O, -COOH) | Cytochrome P450 (CYP) Monooxygenases, Epoxide Hydrolase (EH), Aldo-Keto Reductases (AKRs) | Increased reactivity; can lead to detoxification or metabolic activation. |

| Phase II | Conjugation with endogenous molecules | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), Glutathione (B108866) S-transferases (GSTs) | Increased water solubility, detoxification, and facilitation of excretion. uomus.edu.iqreactome.orgdrughunter.com |

Phase I Metabolic Transformations

Phase I reactions modify the chemical structure of the PAH, introducing or exposing polar functional groups, which serves as a handle for the subsequent Phase II reactions. For Cholanthrene (B1210644), 6-fluoro-3-methyl-, this phase is expected to closely mirror the pathways established for 3-methylcholanthrene (B14862), which primarily involve oxidation reactions catalyzed by cytochrome P450 enzymes. wikipedia.orgdoi.orgmdpi.commdpi.com The presence of a fluorine atom at the 6-position may influence the regioselectivity of these enzymatic reactions, potentially altering the distribution of metabolites compared to the parent compound.

The initial and a critical step in the metabolic activation of many PAHs is the formation of an epoxide across a double bond on the aromatic ring, a reaction catalyzed by cytochrome P450 enzymes. wikipedia.org For 3-methylcholanthrene, epoxidation can occur at various positions. One notable site is the "K-region" (the 11,12-bond), which results in the formation of 3-methylcholanthrene-11,12-oxide. oup.com

However, the more significant pathway in terms of carcinogenic activity involves the formation of "bay-region" diol epoxides. wikipedia.org This multi-step process begins with CYP-catalyzed epoxidation at a non-K-region double bond. In the case of 3-MC, this occurs at the 7,8- or 9,10-positions. nih.govnih.govoup.com The resulting arene oxide is then hydrated to a dihydrodiol, which undergoes a second epoxidation reaction to form a highly reactive diol epoxide, such as anti-7,8-epoxy-trans-9,10-dihydroxy-7,8,9,10-tetrahydro-3-methylcholanthrene (anti-3MCDE). nih.govoup.com This diol epoxide is considered an ultimate carcinogenic metabolite due to its ability to form stable adducts with DNA. nih.govoup.com

Aromatic hydroxylation is another major Phase I metabolic pathway, leading to the formation of phenols. wikipedia.org This process is also primarily mediated by the cytochrome P450 system. mdpi.com In rat liver cytosol and human bone marrow preparations, 3-methylcholanthrene is metabolized to several hydroxylated derivatives. nih.govnih.gov The primary metabolites identified include 1-hydroxy-3-methylcholanthrene (B1201948) and 2-hydroxy-3-methylcholanthrene. nih.govnih.govnih.gov Studies suggest that the initial step in the metabolic activation of 3-MC is hydroxylation at the 1-position, which is a highly reactive center in the molecule. nih.gov

The epoxide intermediates formed by CYP action can be detoxified through enzymatic hydration, catalyzed by epoxide hydrolase, to yield trans-dihydrodiols. wikipedia.org Studies on the metabolism of 3-methylcholanthrene in rat liver microsomal preparations have identified several of these dihydrodiols. nih.gov

Identified Dihydrodiol Metabolites of 3-Methylcholanthrene: nih.gov

trans-4,5-dihydro-4,5-dihydroxy-3-methylcholanthrene

trans-7,8-dihydro-7,8-dihydroxy-3-methylcholanthrene (B1212126)

trans-9,10-dihydro-9,10-dihydroxy-3-methylcholanthrene (B1208350)

trans-11,12-dihydro-11,12-dihydroxy-3-methylcholanthrene

The trans-9,10-dihydrodiol is a particularly important metabolite, as it serves as the direct precursor to the bay-region 9,10-diol-7,8-epoxide. nih.govnih.gov Therefore, the formation of this specific dihydrodiol is considered a key step in the bioactivation pathway. nih.gov Further oxidation of diol epoxides can lead to the formation of tetrols, which are generally considered detoxification products.

In addition to the diol epoxide pathway, PAHs can be activated through two other principal routes: one-electron oxidation to form radical cations, and the oxidation of dihydrodiols to form reactive o-quinones.

Hydroxylated metabolites of 3-MC can undergo further oxidation to form ketones and quinones. For instance, 1-hydroxy-3-methylcholanthrene can be oxidized to 1-keto-3-methylcholanthrene, and 1,2-dihydroxy-3-methylcholanthrene (B99699) can be oxidized to 3-methylcholanthrene-1,2-quinone. nih.govnih.govnih.gov The formation of o-quinones can also proceed via the oxidation of catechols, which are formed from dihydrodiols by the action of aldo-keto reductases (AKRs). These PAH o-quinones are highly reactive electrophiles and can also undergo redox cycling, a process that generates reactive oxygen species (ROS), leading to oxidative DNA damage.

Hydroxylation and Phenol Formation

Phase II Conjugation Reactions

The functionalized metabolites produced during Phase I are typically substrates for Phase II enzymes. uomus.edu.iqdrughunter.com These enzymes catalyze conjugation reactions, attaching small, polar, endogenous molecules to the Phase I metabolite. This process significantly increases the water solubility of the compound, detoxifies reactive intermediates, and facilitates their elimination from the body via urine or bile. uomus.edu.iqdrughunter.com

The primary Phase II reactions for PAH metabolites are:

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this reaction attaches glucuronic acid to hydroxylated metabolites.

Sulfonation: Catalyzed by sulfotransferases (SULTs), this reaction adds a sulfate (B86663) group.

Glutathione Conjugation: Catalyzed by glutathione S-transferases (GSTs), this pathway conjugates metabolites with glutathione (GSH), which is particularly important for detoxifying reactive electrophiles like epoxides and quinones. uomus.edu.iq

Studies on 3-methylcholanthrene metabolism have shown that its hydroxylated metabolites are excreted in bile as water-soluble conjugates of glucuronic or sulfuric acid. aacrjournals.orgaacrjournals.org Furthermore, glutathione conjugates, such as S-(2-hydroxy-3-methyl-1-cholanthrenyl)glutathione, have also been identified as metabolites of 3-MC, indicating the involvement of the GST pathway in its detoxification. nih.gov

Glucuronidation

Glucuronidation is a major detoxification pathway for hydroxylated metabolites of PAHs. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Pretreatment of rats with 3-methylcholanthrene has been shown to significantly increase the rate of glucuronide production for model substrates, suggesting an induction of UGT enzymes nih.gov. This induction enhances the conjugation and subsequent biliary excretion of metabolites nih.gov. It is anticipated that the hydroxylated metabolites of 6-fluoro-3-methylcholanthrene are also substrates for UGTs, leading to the formation of water-soluble glucuronide conjugates ready for elimination. Studies on other compounds have shown that 3-MC treatment can increase the rates of glucuronidation in both liver and intestine nih.gov.

Sulfation

Sulfation, another key conjugation reaction, is mediated by sulfotransferases (SULTs). These enzymes transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxylated PAH metabolites. Similar to glucuronidation, treatment with 3-methylcholanthrene can enhance the activity of sulfotransferases nih.govnih.gov. This leads to the formation of sulfate esters, which are highly water-soluble and readily excreted. The phenolic metabolites of 6-fluoro-3-methylcholanthrene are expected to undergo sulfation as part of their detoxification process.

Glutathione Conjugation

Epoxide metabolites, which are highly reactive intermediates formed during Phase I metabolism, can be detoxified by conjugation with glutathione (GSH). This reaction is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). All four stereoisomers of the diolepoxide of benzo[c]phenanthrene (B127203) have been shown to be substrates for a mu-class GST nih.gov. Pretreatment with 3-methylcholanthrene has been demonstrated to increase GST activity in various tissues, including the liver, lung, and kidney nih.gov. This induction suggests a protective mechanism against the reactive epoxides of 6-fluoro-3-methylcholanthrene by facilitating their conjugation with GSH, thereby neutralizing their electrophilic nature and preventing them from binding to cellular macromolecules like DNA.

Role of Cytochrome P450 Enzymes in 6-fluoro-3-methylcholanthrene Metabolism

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the initial metabolic activation (Phase I) of PAHs like 6-fluoro-3-methylcholanthrene nih.govmdpi.com. These heme-containing proteins catalyze the oxidation of the PAH structure, a critical step that both initiates detoxification and can lead to the formation of carcinogenic metabolites nih.govnih.gov.

Induction of Specific CYP Isoforms (e.g., CYP1A1, CYP1B1, CYP1A2) by Methylcholanthrene and Analogs

3-Methylcholanthrene and its analogs are potent inducers of a specific subset of CYP enzymes, primarily through the activation of the aryl hydrocarbon receptor (AhR) nih.govsci-hub.boxu-shizuoka-ken.ac.jp. Upon binding the ligand, the AhR translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, increasing their transcription sci-hub.box.

The primary isoforms induced are CYP1A1, CYP1A2, and CYP1B1 nih.gov.

CYP1A1: This enzyme is highly induced by PAHs in extrahepatic tissues and to a lesser extent in the liver nih.gov. It is heavily involved in the bioactivation of numerous procarcinogens sci-hub.box. Studies in various mouse strains showed that 3-MC treatment caused a massive induction of Cyp1a1 RNA (up to 16,000-fold) in fetal liver and lung tissue nih.gov.

CYP1A2: In contrast to CYP1A1, CYP1A2 is predominantly expressed in the liver of rats, where it is also inducible by 3-MC nih.gov. It plays a significant role in the metabolism of both xenobiotics and endogenous compounds.

CYP1B1: CYP1B1 is expressed in a wide variety of tissues and is also induced by PAHs. It is known to be involved in the metabolic activation of many environmental procarcinogens nih.gov. Induction of Cyp1b1 by 3-MC has been observed in fetal lung and liver tissues, although to a much lesser extent than Cyp1a1 nih.gov.

The induction of these specific CYP isoforms by 6-fluoro-3-methylcholanthrene primes the metabolic machinery for its own biotransformation.

| CYP Isoform | Primary Location of Expression/Induction | Induction by 3-Methylcholanthrene (MC) | Reference |

|---|---|---|---|

| CYP1A1 | Extrahepatic tissues, Liver | Strongly induced; up to 16,000-fold increase in fetal tissue. | nih.govnih.gov |

| CYP1A2 | Predominantly Liver | Induced, but less sensitive to induction than CYP1A1 in the liver. | nih.gov |

| CYP1B1 | Various tissues (e.g., lung, liver) | Induced, but to a much lower extent than CYP1A1. | nih.govnih.gov |

Stereoselective Metabolism and Fluoro Group Influence

The metabolism of PAHs by CYP enzymes is often stereoselective, meaning the enzyme preferentially produces one enantiomer of a metabolite over the other. This is significant because different enantiomers of PAH metabolites can have vastly different biological activities.

The introduction of a fluorine atom into the PAH structure can significantly influence this stereoselectivity. For example, in the metabolism of benzo(c)phenanthrene, cytochrome P450c predominantly forms the (5R,6S)-enantiomer of the K-region oxide. However, with the analog 6-fluorobenzo(c)phenanthrene, a reversal of stereoselectivity is observed, with the enzyme predominantly forming the (7S,8R)-enantiomer nih.gov. This reversal is attributed to an unfavorable interaction between the fluorine atom and the enzyme's hydrophobic binding pocket nih.gov.

Furthermore, the presence of a fluorine atom can alter the physical structure of the PAH molecule itself. Fluorine substitution can decrease the distortion from planarity in non-planar PAHs researchgate.net. These changes in molecular shape and electronic properties caused by the fluoro group can affect how the molecule docks into the active site of CYP enzymes, thereby altering the course of its metabolism nih.govpsu.edu. Therefore, the 6-fluoro substituent on 3-methylcholanthrene is expected to modulate the stereochemical outcome of its metabolism by CYP1A1 and CYP1B1, influencing the formation of specific enantiomeric dihydrodiols and diol epoxides.

Formation of DNA Adducts and Other Covalently Bound Metabolites

A critical consequence of the metabolic activation of PAHs by cytochrome P450 enzymes is the formation of highly reactive electrophilic intermediates, primarily diol epoxides nih.gov. These reactive metabolites can covalently bind to nucleophilic sites on cellular macromolecules, most notably DNA, to form DNA adducts sci-hub.boxnih.gov.

The formation of these adducts is a key initiating event in chemical carcinogenesis. The process begins with CYP-mediated oxidation of the parent PAH to an epoxide, which is then hydrated by epoxide hydrolase to a trans-dihydrodiol. A second epoxidation by CYPs in the bay or fjord region of the dihydrodiol results in the ultimate carcinogenic diol epoxide nih.gov.

3-Methylcholanthrene is known to induce the formation of multiple DNA adducts in liver and other tissues nih.gov. The induction of CYP1A enzymes by 3-MC potentiates this process, leading to a significant increase in DNA damage sci-hub.box. Studies have shown that metabolites of 3-MC can bind covalently to DNA, and this process may even occur in specific gene regions, such as the promoter for CYP1A1, potentially altering its expression nih.gov. The persistence of these DNA adducts increases the likelihood of mutations during DNA replication, which can lead to the initiation of cancer osti.gov.

The presence of both a methyl group and a fluorine atom on the cholanthrene backbone is expected to influence the formation of DNA adducts. The methyl group can enhance tumorigenicity, potentially by favoring the formation of a highly reactive diol epoxide psu.edu. The fluoro group, by altering the electronic properties and stereochemistry of metabolism, will likely affect the specific types and amounts of DNA adducts formed from 6-fluoro-3-methylcholanthrene nih.govpsu.edu.

| Compound | Metabolic Consequence | Key Research Finding | Reference |

|---|---|---|---|

| 3-Methylcholanthrene (MC) | CYP Induction & DNA Damage | Induces CYP1A1, leading to increased single-strand breaks in DNA. | sci-hub.box |

| 3-Methylcholanthrene (MC) | DNA Adduct Formation | Induces the formation of 11 distinct DNA adducts in rat liver. | nih.gov |

| Fluorinated PAHs | Altered Metabolism | A fluoro group can reverse the stereoselectivity of CYP-mediated metabolism. | nih.gov |

| Methylated PAHs | Enhanced Carcinogenicity | A bay region methyl group can enhance reactivity with DNA. | psu.edu |

| 3-Methylcholanthrene (MC) | Gene-Specific Adducts | Forms DNA adducts in the CYP1A1 promoter region, potentially altering gene expression. | nih.gov |

In Vitro Metabolic Models and Their Relevance to Biological Systems

In vitro metabolic models are crucial for elucidating the biotransformation of xenobiotics, such as "Cholanthrene, 6-fluoro-3-methyl-". These systems allow for the controlled investigation of metabolic pathways, the identification of metabolites, and the characterization of the enzymes involved in these processes. The data generated from these models are instrumental in understanding the potential bioactivation and detoxification routes of chemical compounds within a biological system.

Microsomal fractions, primarily derived from the liver, are subcellular preparations rich in cytochrome P450 (CYP) enzymes, which are key players in the phase I metabolism of many foreign compounds. Studies utilizing liver microsomes are fundamental in determining the initial oxidative metabolism of polycyclic aromatic hydrocarbons (PAHs). For fluorinated PAHs, microsomal studies can reveal how the presence and position of a fluorine atom influence the metabolic profile.

While specific studies on the microsomal metabolism of "Cholanthrene, 6-fluoro-3-methyl-" are not extensively detailed in the available literature, general principles of PAH metabolism suggest that the introduction of a fluorine atom can alter the regioselectivity and stereoselectivity of CYP-catalyzed oxidation. Research on related fluorinated PAHs has shown that a fluoro-substituent can direct metabolism towards or away from certain positions on the aromatic ring system, thereby influencing the formation of various hydroxylated metabolites, dihydrodiols, and epoxides.

The metabolic fate of "Cholanthrene, 6-fluoro-3-methyl-" in microsomal incubations would likely involve oxidation at various positions on the cholanthrene backbone, potentially leading to the formation of phenols, dihydrodiols, and quinones. The methyl group could also be a site for hydroxylation. The fluorine atom at the 6-position would be expected to influence the electronic properties of the molecule and steric interactions within the active site of metabolizing enzymes, thereby modulating the rates and pathways of metabolism compared to its non-fluorinated counterpart, 3-methylcholanthrene.

| Metabolite Class | Potential Specific Metabolites | Enzymatic Pathway |

|---|---|---|

| Monohydroxylated Metabolites | Phenolic derivatives at various positions | Cytochrome P450 (CYP) monooxygenases |

| Dihydrodiols | trans-dihydrodiols at various positions | CYP monooxygenases and epoxide hydrolase |

| Side-chain Oxidation Products | 6-fluoro-3-hydroxymethylcholanthrene | Cytochrome P450 (CYP) monooxygenases |

Cellular models, such as primary hepatocytes or cultured cell lines, and precision-cut tissue slices offer a more integrated system for metabolic studies compared to microsomes. These models retain a broader complement of phase I and phase II metabolizing enzymes, as well as cellular cofactors, providing a more comprehensive picture of the biotransformation and disposition of a compound.

In the context of "Cholanthrene, 6-fluoro-3-methyl-", cellular and tissue slice models would be invaluable for investigating not only the initial oxidative metabolism but also subsequent conjugation reactions (phase II metabolism), such as glucuronidation and sulfation, which are critical for detoxification and excretion. These models can provide insights into the interplay between different metabolic pathways and the potential for the formation of reactive metabolites that can bind to cellular macromolecules.

Precision-cut tissue slices, in particular, maintain the complex three-dimensional architecture of the organ, allowing for the study of metabolism in a more physiologically relevant context. Liver slices, for instance, contain all the different liver cell types in their natural arrangement, which can be crucial for accurately predicting the metabolic profile of a compound in vivo.

| Model System | Advantages | Limitations |

|---|---|---|

| Liver Microsomes | - High concentration of CYP enzymes

| - Lacks phase II enzymes and cellular context

|

| Cultured Cells (e.g., Hepatocytes) | - Contain both phase I and phase II enzymes

| - May lose some metabolic capacity over time in culture

|

| Precision-Cut Tissue Slices | - Retain the 3D architecture and cellular diversity of the organ

| - Limited viability

|

Iv. Molecular and Cellular Mechanisms of Action of Cholanthrene, 6 Fluoro 3 Methyl

Interactions with Aryl Hydrocarbon Receptor (AhR) and Downstream Signaling

The primary mechanism by which 6-fluoro-3-methylcholanthrene exerts its biological effects is through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govnih.gov Upon entering the cell, 6-fluoro-3-methylcholanthrene binds to the AhR, which is located in the cytoplasm in a complex with other proteins. This binding event triggers a conformational change in the AhR, leading to its translocation into the nucleus.

Once in the nucleus, the activated AhR-ligand complex dimerizes with the AhR nuclear translocator (ARNT). researchgate.net This heterodimeric complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) located in the promoter regions of target genes. researchgate.net This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes, such as CYP1A1, CYP1A2, and CYP1B1. nih.govoup.com

The induction of these enzymes is a critical step in the metabolic activation of 6-fluoro-3-methylcholanthrene and other PAHs. nih.govnih.gov The AhR signaling pathway also influences the expression of other genes involved in cellular processes such as cell growth, differentiation, and apoptosis. nih.gov The sustained activation of the AhR pathway by compounds like 6-fluoro-3-methylcholanthrene can lead to persistent changes in gene expression, contributing to their toxic and carcinogenic effects. nih.gov For instance, human breast cancer-associated fibroblasts have been shown to upregulate the canonical AhR target gene, CYP1B1, and proliferate in response to treatment with the AhR ligand, 3-methylcholanthrene (B14862). nih.gov

Furthermore, the activated AhR pathway can influence the immune response by modulating the expression of cytokines and immune-regulatory enzymes. nih.gov This can contribute to the carcinogenic effects of AhR-activating toxicants. nih.gov The repressor of AhR (AhRR) can suppress the canonical AhR signaling pathway and the activation of inflammatory cytokines. nih.gov

Modulation of Enzyme Activity by Cholanthrene (B1210644), 6-fluoro-3-methyl-

The interaction of 6-fluoro-3-methylcholanthrene with cellular systems leads to significant modulation of various enzyme activities. This includes both the inhibition of certain enzymatic processes and the induction of enzyme synthesis.

Inhibition of Demethylase Processes

Research has shown that 3-methylcholanthrene, the parent compound of 6-fluoro-3-methylcholanthrene, can inhibit the activity of certain demethylase enzymes. nih.gov Specifically, it has been observed to inhibit dimethylnitrosamine demethylase in rat liver microsomes. nih.gov This inhibition can alter the metabolic pathways of various endogenous and exogenous compounds, potentially leading to an accumulation of substrates or a shift in their metabolic fate.

Impact on Enzyme Synthesis and Degradation

A primary consequence of 6-fluoro-3-methylcholanthrene's interaction with the AhR is the induction of phase I and phase II metabolizing enzymes. nih.gov As previously mentioned, the activation of the AhR/ARNT complex leads to the increased transcription and synthesis of cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2. nih.govnih.gov This induction is a key component of the cellular response to xenobiotic exposure.

Studies with the parent compound, 3-methylcholanthrene, have demonstrated a significant increase in hepatic and pulmonary phase II enzymes in rats. nih.gov This includes enzymes such as glutathione (B108866) S-transferase (GST-α), UDP glucuronyl transferase (UGT)1A, NAD(P)H: quinone oxidoreductase I (NQO1), and aldehyde dehydrogenase (ALDH). nih.gov The induction of these enzymes is generally considered a detoxification mechanism, as they facilitate the conjugation and excretion of reactive metabolites.

The table below summarizes the effect of 3-methylcholanthrene on the expression of hepatic phase II enzymes in rats over time.

| Time (Days) | NQO1 (nmol/min/mg protein) | ALDH (nmol/min/mg protein) | GST-α (nmol/min/mg protein) | UGT (nmol/min/mg protein) | EPHX (nmol/min/mg protein) |

| Control | 150 | 25 | 800 | 10 | 20 |

| 1 | 450 | 75 | 1200 | 25 | 30 |

| 3 | 600 | 100 | 1500 | 35 | 40 |

| 7 | 700 | 120 | 1600 | 40 | 45 |

| 14 | 650 | 110 | 1550 | 38 | 42 |

| 28 | 500 | 80 | 1300 | 30 | 35 |

| 45 | 300 | 50 | 1000 | 20 | 25 |

This table is based on data from a study on 3-methylcholanthrene and is intended to be illustrative of the potential effects of its fluorinated derivative. nih.gov

Mechanisms of DNA Damage and Mutagenesis Induction

The carcinogenicity of 6-fluoro-3-methylcholanthrene is intrinsically linked to its ability to cause damage to DNA, leading to mutations. nih.govnih.gov This damage can occur through both direct and indirect mechanisms.

Direct Alkylation and Adduct Formation

Following metabolic activation by cytochrome P450 enzymes, 6-fluoro-3-methylcholanthrene is converted into highly reactive electrophilic intermediates, such as diol epoxides. nih.govnih.gov These reactive metabolites can then covalently bind to nucleophilic sites on DNA bases, forming bulky DNA adducts. nih.govnih.govtandfonline.com The formation of these adducts is a critical initiating event in chemical carcinogenesis. nih.govmdpi.com

The fluorine substituent at the 6-position influences the metabolic activation pathway and the nature of the resulting DNA adducts. nih.gov Studies comparing 6-fluorobenzo[a]pyrene with its parent compound suggest that the fluorine atom can alter the regioselectivity of the enzymatic reactions, potentially leading to the formation of different types of DNA adducts. nih.gov It is believed that the adducts of 6-fluorinated PAHs are formed predominantly through the diol-epoxide pathway. nih.gov

The formation of these adducts can distort the DNA helix, interfering with normal cellular processes such as DNA replication and transcription. mdpi.com If not repaired, these adducts can lead to misincorporation of nucleotides during DNA synthesis, resulting in permanent mutations in the genetic code. mdpi.com

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

In addition to direct DNA adduction, 6-fluoro-3-methylcholanthrene can induce DNA damage indirectly through the generation of reactive oxygen species (ROS). nih.gov The metabolism of PAHs by cytochrome P450 enzymes can lead to the production of ROS, such as superoxide (B77818) anions and hydrogen peroxide, as byproducts. nih.govmdpi.com

This increase in ROS can lead to a state of oxidative stress, where the cellular antioxidant defense mechanisms are overwhelmed. thermofisher.comfrontiersin.org ROS can damage DNA by causing single- and double-strand breaks, as well as oxidative modifications to DNA bases, such as the formation of 8-oxo-7,8-dihydroguanine (8-oxoG). sigmaaldrich.commdpi.com This type of DNA damage is also mutagenic and can contribute to the carcinogenic process.

Studies with 3-methylcholanthrene have shown that acute exposure can significantly increase ROS levels and induce oxidative stress in the liver of mice. nih.gov This oxidative stress, in turn, can activate cellular signaling pathways, such as the Nrf2/ARE pathway, which upregulates the expression of antioxidant enzymes as a protective response. nih.gov

The table below illustrates the impact of 3-methylcholanthrene on markers of oxidative stress in mouse liver.

| Treatment | ROS Level (Fluorescence Intensity) | MDA Content (nmol/mg protein) | GSH Content (mg/g protein) | T-AOC (U/mg protein) |

| Control | 100 | 1.5 | 5.0 | 10 |

| 3-Methylcholanthrene | 250 | 3.0 | 3.5 | 7 |

This table is based on data from a study on 3-methylcholanthrene and is intended to be illustrative of the potential effects of its fluorinated derivative. nih.gov

Epigenetic Modifications and Gene Expression Alterations

While direct studies on epigenetic changes induced specifically by 6-fluoro-3-methylcholanthrene are not extensively documented, the mechanisms of its parent compound, 3-methylcholanthrene (MC), offer significant insights. MC is a well-known inducer of the Aryl Hydrocarbon Receptor (AHR) signaling pathway. nih.gov Activation of the AHR leads to a cascade of gene expression changes, primarily aimed at metabolizing the foreign compound.

Gene Expression Alterations:

Exposure to MC leads to the persistent induction of a battery of genes. nih.gov This includes:

Phase I Enzymes: Significant and sustained upregulation of cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, which are crucial for the initial metabolic activation of PAHs. nih.gov

Phase II Enzymes: Persistent induction of genes such as glutathione-S-transferase (GST)-M1 and UDP-glucuronosyltransferases (UGT), which are involved in the detoxification and excretion of metabolites. nih.gov

The introduction of a fluorine atom, as in 6-fluoro-3-methylcholanthrene, is expected to modulate this response. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially affecting its affinity for the AHR and subsequent gene induction patterns. oup.com Furthermore, the strength of the carbon-fluorine bond can block metabolic activity at the site of substitution, potentially redirecting metabolism to other sites on the molecule. researchgate.net

Epigenetic Modifications:

Epigenetic modifications, such as DNA methylation and histone modifications, are heritable changes that regulate gene expression without altering the DNA sequence itself. imrpress.comfrontiersin.org Environmental chemicals, including PAHs and other fluorinated compounds, have been shown to alter these epigenetic marks. nih.gov For instance, some per- and polyfluoroalkyl substances (PFASs) are linked to changes in DNA methylation and accelerated epigenetic aging. nih.gov

It is plausible that 6-fluoro-3-methylcholanthrene, like its parent compound and other PAHs, could induce epigenetic changes that contribute to its biological effects. These modifications could play a role in the sustained gene expression changes observed after exposure. nih.gov For example, alterations in histone methylation (e.g., on H3K4 or H3K27) or DNA methylation in the promoter regions of AHR-responsive genes could lead to long-term changes in their transcription. nih.gov However, specific research validating these epigenetic effects for 6-fluoro-3-methylcholanthrene is needed.

Effects on Cell Cycle Function and Apoptotic Pathways

The influence of 6-fluoro-3-methylcholanthrene on cell cycle regulation and apoptosis is critical to understanding its carcinogenic potential. While direct evidence is limited, the known effects of the parent compound, 3-methylcholanthrene, provide a foundational model.

Effects on Cell Cycle:

The cell cycle is a tightly regulated process that ensures proper cell division. wikipedia.org Carcinogens often disrupt this process, leading to uncontrolled proliferation. Some studies suggest that 3-methylcholanthrene can interfere with cell cycle progression. cornell.edu For instance, transformation of cells by MC can lead to tumorigenic cell lines with mutations in key regulatory genes like c-Ki-ras, which are integral to cell signaling pathways that control proliferation. nih.gov

A related fluorinated compound, 6-fluoro-3-formylchromone (B1211313), has been shown to cause cell cycle arrest in the G0/G1 phase in cancer cells. nih.govnih.gov This arrest prevents cells from entering the S phase (DNA synthesis), thereby inhibiting proliferation. nih.govnih.gov While a different chemical entity, this finding highlights how fluorinated aromatic structures can exert anti-proliferative effects by modulating the cell cycle.

Effects on Apoptotic Pathways:

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Evasion of apoptosis is a hallmark of cancer. 3-methylcholanthrene-induced tumors have been used in studies showing that the tumor microenvironment can induce apoptosis in immune cells (activated CD8+ T cells), which represents a mechanism of immune evasion by the tumor. aai.org

Research on 6-fluoro-3-formylchromone demonstrates that it can induce apoptosis in hepatocellular carcinoma cells. nih.govnih.gov This is achieved by modulating the expression of key apoptosis-related proteins, specifically by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. nih.govnih.gov An increased Bax/Bcl-2 ratio is a classic indicator of a cell's commitment to apoptosis.

The table below summarizes findings for a related fluorinated compound, illustrating potential mechanisms.

| Compound | Cell Line | Effect on Cell Cycle | Effect on Apoptosis | Molecular Changes |

| 6-fluoro-3-formylchromone | SMMC-7721 (Hepatocellular Carcinoma) | G0/G1 Phase Arrest nih.govnih.gov | Induction of Apoptosis nih.govnih.gov | ↓ Bcl-2, ↑ Bax nih.govnih.gov |

Although this data is not for 6-fluoro-3-methylcholanthrene, it supports the hypothesis that the fluorinated compound could similarly impact these fundamental cellular processes.

Role of Fluoro Substitution in Modulating Biological Activity and Mechanistic Pathways

The substitution of a hydrogen atom with a fluorine atom can profoundly alter the biological activity of a polycyclic aromatic hydrocarbon. nih.gov This is due to several key properties of fluorine.

Electronic Effects: Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution within the aromatic system. This can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can increase the molecule's resistance to oxidation. oup.com These electronic changes can affect the molecule's interaction with biological receptors like the AHR and metabolic enzymes.

Blocking Metabolic Activation: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a position that is typically a site of metabolic activation can block that pathway. researchgate.net For many PAHs, metabolism involves the formation of diol epoxides, which are highly reactive and can bind to DNA, initiating carcinogenesis. nih.gov By blocking a key site for this metabolic activation, a fluoro-substituent can decrease the carcinogenicity of a PAH. Conversely, if the substitution shunts metabolism towards forming a more potent carcinogenic metabolite, it can enhance tumorigenicity. nih.gov

The effect of fluorination is highly position-dependent, as illustrated by the following examples:

6-fluorobenzo[a]pyrene: Shows decreased tumorigenicity compared to its parent compound, benzo[a]pyrene (B130552). nih.gov

6-fluorobenzo[c]phenanthrene (B1201720): Exhibits increased tumorigenicity compared to benzo[c]phenanthrene (B127203). nih.gov

This highlights that the specific location of the fluoro-substituent on the cholanthrene skeleton is critical in determining how it modulates the activity of the 3-methylcholanthrene parent structure.

Summary of Fluorine's Influence on PAH Activity

| Feature | Influence of Fluoro-Substitution |

| Biological Activity | Can increase or decrease tumorigenicity depending on position. nih.gov |

| Molecular Shape | Can cause minor deviations from planarity or flatten the molecule. nih.govacs.org |

| Metabolism | Can block specific metabolic sites due to the strong C-F bond. researchgate.net |

| Electronic Properties | Increases electronegativity, lowering HOMO/LUMO energy levels. oup.com |

Further research is required to specifically map these effects to Cholanthrene, 6-fluoro-3-methyl- and to fully elucidate its unique molecular and cellular mechanisms of action.

Vi. Analytical Methods for Research on Cholanthrene, 6 Fluoro 3 Methyl and Its Metabolites

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for isolating Cholanthrene (B1210644), 6-fluoro-3-methyl- and its various metabolites from intricate mixtures. The choice of technique depends on the volatility and polarity of the analytes.

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds like polycyclic aromatic hydrocarbons (PAHs) and their derivatives. scholaris.ca For Cholanthrene, 6-fluoro-3-methyl-, GC is typically coupled with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification.

GC/FID is a sensitive method for detecting carbon-containing compounds but can be susceptible to interference from other organic molecules in a sample. thermofisher.com GC-MS, however, offers superior specificity. nih.govtandfonline.com The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for each compound. This allows for the confident identification of the parent compound and its metabolites, even at trace levels. nih.gov The analysis of fluorinated PAHs by GC-MS is a well-established method. scholaris.caresearchgate.netresearchgate.net For complex environmental samples, GC coupled with tandem mass spectrometry (GC/MS/MS) provides even greater selectivity by reducing matrix interference. hpst.czthermofisher.com

Metabolites of related compounds like 3-methylcholanthrene (B14862) have been successfully identified in tissues and excreta from experimental models using GC-MS analysis following extraction and purification steps. nih.gov These methods are directly applicable to its 6-fluoro analog.

Table 1: Representative GC-MS Parameters for PAH Analysis

| Parameter | Typical Setting | Reference |

|---|---|---|

| GC Column | VF-17ms or DB-5ms Ultra Inert (e.g., 60 m × 0.25 mm, 0.25 μm film thickness) | tandfonline.com |

| Carrier Gas | Helium or Hydrogen | tandfonline.comgcms.cz |

| Injection Mode | Splitless | tandfonline.com |

| Oven Program | Initial temp 50-80°C, ramped to 300-330°C | tandfonline.com |

| MS Ionization Mode | Electron Ionization (EI) | mdpi.com |

| MS Analyzer | Quadrupole, Ion Trap, or High-Resolution (e.g., ToF) | nih.govwikipedia.org |

High-Performance Liquid Chromatography (HPLC) is the preferred method for separating non-volatile or thermally labile PAH metabolites. thermofisher.com It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. tandfonline.com For PAHs and their derivatives, which often possess chromophores and are naturally fluorescent, HPLC is commonly paired with Ultraviolet (UV) and/or fluorescence detectors (FLD). hplc.euingenieria-analitica.com

Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection for many PAHs. ingenieria-analitica.com This is because very few naturally occurring compounds fluoresce, which minimizes background interference from the sample matrix. ingenieria-analitica.com The detector can be programmed to switch excitation and emission wavelengths during the analysis to optimize the signal for different metabolites as they elute from the column. tandfonline.com While some compounds like acenaphthylene (B141429) show a weak fluorescence response and are better detected by UV, the majority of PAHs, including fluorescent derivatives, are ideally suited for FLD. ingenieria-analitica.com This makes HPLC-FLD a powerful tool for quantifying Cholanthrene, 6-fluoro-3-methyl- and its fluorescent metabolites in various samples. tandfonline.comhplc.eu

Table 2: Typical HPLC Conditions for PAH Metabolite Analysis

| Parameter | Typical Setting | Reference |

|---|---|---|

| HPLC Column | Reversed-Phase C18 (e.g., 150 x 3 mm, 4 µm) | tandfonline.com |

| Mobile Phase | Gradient of Acetonitrile and Water | thermofisher.com |

| Flow Rate | 0.6 - 1.0 mL/min | tandfonline.com |

| UV Detector Wavelength | 254 nm or 280 nm | hplc.euingenieria-analitica.com |

| Fluorescence Detector Wavelengths (Excitation/Emission) | Ex: 280 nm / Em: 340 nm (for smaller PAHs) | tandfonline.com |

| Ex: 253 nm / Em: 402 nm (for anthracene-like) | ||

| Ex: 305 nm / Em: 430 nm (for larger PAHs) |

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid separation technique often used for screening and qualitative analysis. sigmaaldrich.com In the context of PAH research, TLC has been instrumental in the initial separation and identification of metabolites of 3-methylcholanthrene from biological extracts. nih.gov

In this method, the sample is spotted onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. A solvent system (mobile phase) moves up the plate via capillary action, separating the components of the mixture based on their affinity for the stationary phase. sigmaaldrich.com For Cholanthrene, 6-fluoro-3-methyl-, and its metabolites, which are fluorescent, the separated spots on the TLC plate can be visualized under UV light. This fluorescence allows for sensitive detection. TLC is particularly useful for purifying fractions of metabolites before further analysis by more sophisticated techniques like mass spectrometry. nih.govnih.gov For instance, a specific spot can be scraped from the plate, the compound eluted, and then introduced into a mass spectrometer for structural confirmation. core.ac.uk

Spectrometric Approaches for Structural Elucidation and Quantification

Spectrometry provides the detailed structural and quantitative information necessary to identify unknown metabolites and measure their concentrations.

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of Cholanthrene, 6-fluoro-3-methyl- and its metabolites. nih.gov When coupled with a chromatographic separation technique (GC or LC), it provides both retention time and mass data, leading to highly confident compound identification. scholaris.ca

Tandem Mass Spectrometry (MS/MS or MS²) takes this a step further. wikipedia.org In an MS/MS experiment, a specific ion (a "parent" or "precursor" ion) from the initial mass spectrum is selected, fragmented, and a second mass spectrum of the resulting "daughter" or "product" ions is generated. wikipedia.orgnih.gov This fragmentation pattern provides detailed structural information, allowing for the differentiation of isomers and the precise location of metabolic modifications (e.g., hydroxylation) on the molecule. helsinki.fi LC-MS/MS is the current method of choice for analyzing PAH metabolites in biological fluids like urine, offering unparalleled sensitivity and selectivity. researchgate.netplos.org This technique is essential for identifying and quantifying the specific metabolic products of Cholanthrene, 6-fluoro-3-methyl-.

Table 3: Mass Spectrometry Approaches for Metabolite Identification

| Technique | Primary Application | Key Advantage | Reference |

|---|---|---|---|

| GC-MS | Identification of volatile parent compound and metabolites. | Provides a unique mass spectral "fingerprint". | nih.gov |

| LC-MS | Analysis of non-volatile, polar metabolites (e.g., conjugates). | Avoids thermal degradation of labile metabolites. | researchgate.net |

| Tandem MS (MS/MS) | Detailed structural elucidation and differentiation of isomers. | High specificity and reduced chemical noise. | wikipedia.orgresearchgate.net |

| High-Resolution MS (HRMS) | Determination of precise elemental composition. | Unambiguous molecular formula assignment. | tandfonline.com |

Exposure to chemical agents like Cholanthrene, 6-fluoro-3-methyl- can alter the expression levels of various proteins within a cell or organism. Proteomics is the large-scale study of these proteins and serves as a powerful tool for discovering biomarkers of exposure and effect. nih.gov In experimental models exposed to the related compound 3-methylcholanthrene, proteomic analyses have identified significant changes in protein expression that signal a toxic response. acs.orgnih.gov

The typical workflow involves separating proteins from a sample (e.g., liver tissue or serum) using two-dimensional gel electrophoresis (2-DE). nih.gov This technique separates proteins based on two independent properties, isoelectric point and molecular weight, resulting in a map of protein spots. By comparing the protein maps of treated versus control animals, differentially expressed proteins can be identified. nih.govnih.gov These protein spots are then excised from the gel and identified using mass spectrometry (specifically, techniques like MALDI-TOF-MS). nih.gov

Studies on 3-methylcholanthrene have shown that exposure induces phase I enzymes like Cytochrome P450 1A1 (CYP1A1) and phase II enzymes, which are part of the cell's detoxification response. acs.orgredalyc.org Proteomic analyses have also identified changes in other proteins related to stress responses and cellular damage, such as Haptoglobin and Transthyretin. nih.gov These methods can be directly applied to studies with Cholanthrene, 6-fluoro-3-methyl- to discover unique protein biomarkers associated with its specific metabolic activation and potential toxicity. plos.org

Table 4: Potential Protein Biomarkers Identified via Proteomics (based on 3-Methylcholanthrene studies)

| Protein Biomarker | Function | Observed Change | Reference |

|---|---|---|---|

| Cytochrome P450 1A1 (CYP1A1) | Phase I Metabolism (Xenobiotic activation) | Upregulated | acs.orgredalyc.org |

| Glutathione (B108866) S-Transferase (GST) | Phase II Metabolism (Detoxification) | Upregulated | acs.org |

| Haptoglobin | Acute Phase Response | Upregulated | nih.gov |

| Transthyretin | Transport Protein (Thyroxine, Retinol) | Downregulated | nih.gov |

| Orosomucoid 1 | Acute Phase Response | Upregulated | acs.org |

Advanced Techniques for DNA Adduct Analysis (e.g., 32P-postlabeling)

The analysis of DNA adducts formed by PAHs like 3-methylcholanthrene (MC) often requires methods with exceptionally high sensitivity due to the low levels of adducts typically found in vivo.

³²P-Postlabeling Assay: The ³²P-postlabeling assay is a cornerstone technique for the detection of DNA adducts from aromatic compounds. Its major advantage is its exquisite sensitivity, capable of detecting as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides. The general procedure involves:

Enzymatic digestion of the DNA sample into individual deoxynucleoside 3'-monophosphates.

Enrichment of the adducted nucleotides.

Labeling of the adducts by transferring a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP, catalyzed by T4 polynucleotide kinase.

Separation of the ³²P-labeled adducts, typically by multidirectional thin-layer chromatography (TLC).

Detection and quantification via autoradiography and scintillation counting.

Research on the parent compound, 3-methylcholanthrene, has demonstrated the utility of this method. For instance, treatment of cultured mouse aortic smooth muscle cells with MC resulted in the formation of up to 12 distinct DNA adducts, as detected by the ³²P-postlabeling assay. nih.gov This adduct formation was found to be dose-dependent, with a maximum response observed at a concentration of 3 µM. nih.govoup.com This highlights the ability of the assay to provide quantitative data on the extent of DNA damage under different exposure conditions.

Similarly, ³²P-postlabeling has been effectively used to analyze the DNA adducts of other related compounds, such as 6-fluorobenzo[a]pyrene, where it helped to elucidate the metabolic activation pathways. nih.gov

While highly sensitive, a limitation of the ³²P-postlabeling assay is that it does not directly provide structural information about the adducts. Therefore, it is often used in conjunction with other analytical methods, such as mass spectrometry (MS), which can offer detailed structural elucidation. nih.govhealtheffects.org

Table 1: Research Findings on 3-Methylcholanthrene (MC) DNA Adducts using ³²P-Postlabeling

| Cell/Tissue Type | Key Findings | Reference |

|---|---|---|

| Mouse Aortic Smooth Muscle Cells | MC induced the formation of 12 distinct DNA adducts not seen in control cells. | nih.govoup.com |

| Mouse Aortic Smooth Muscle Cells | DNA adduct formation was dose-dependent, with a maximal response at 3 µM of MC. | nih.govoup.com |

| Mouse Aortic Smooth Muscle Cells | Pre-treatment with a CYP1B1 inhibitor dramatically suppressed the formation of MC-DNA adducts, indicating the enzyme's role in metabolic activation. | nih.gov |

| CYP1A1 Gene | 3-Methylcholanthrene was found to elicit DNA adduct formation directly within the promoter region of the CYP1A1 gene. | iaea.org |

Sample Preparation and Purification Methodologies

Rigorous sample preparation and purification are critical for the successful analysis of PAH metabolites and their DNA adducts, ensuring that the target analytes are free from interfering substances.

Initial Sample Processing: The first step typically involves the isolation of DNA from the cells or tissues of interest that have been exposed to the compound. nih.gov For metabolite analysis, biological fluids or cellular extracts are used. For example, in a study analyzing metabolites in milk from lactating mice treated with 3-MC, caseated milk from the sucklings' stomachs was extracted with ethanol. kyoto-u.ac.jp

Chromatographic Purification: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of PAHs and their metabolites. A micropreparative HPLC method has been described for purifying radiolabeled 3-methylcholanthrene to ensure high purity immediately before its use in metabolism studies. tandfonline.comtandfonline.com This method involves:

Dissolving the compound in a solvent like acetonitrile.

Injecting the solution onto a preparative reversed-phase HPLC column.

Eluting with a mobile phase, such as pure acetonitrile.

Collecting the fraction containing the purified compound, identified based on retention time and radioactivity.

Evaporating the solvent under a stream of nitrogen gas. tandfonline.com

Other column chromatography techniques are also employed. For instance, Sephadex LH-20 column chromatography followed by silica gel column chromatography has been used to separate and purify intact 3-MC and its hydroxy metabolites. kyoto-u.ac.jp

Preparation for Specific Analyses: For metabolite identification, extracts are often analyzed by HPLC and Gas Chromatography/Mass Spectrometry (GC/MS). nih.govpsu.edu In studies of 3-MC metabolism in human bone marrow, the major metabolites were identified as 1-hydroxy-3-methylcholanthrene (B1201948) and 1-keto-3-methylcholanthrene using these techniques. nih.govpsu.edu

For analysis of thiols like cysteine and glutathione, which are important in detoxification pathways, samples can be derivatized to make them suitable for HPLC with fluorescence detection. spandidos-publications.com This involves reduction of disulfide bonds, protein precipitation, and reaction with a fluorogenic reagent like SBD-F. spandidos-publications.com

Table 2: Summary of Purification Methodologies for 3-Methylcholanthrene (MC) and its Metabolites

| Technique | Application | Details | Reference |

|---|---|---|---|

| Reversed-Phase HPLC | Purification of radiolabeled 3-MC standard | Elution with acetonitrile, collection of radioactive peak, solvent evaporation under N₂. | tandfonline.comtandfonline.com |

| Ethanol Extraction | Initial extraction of 3-MC and metabolites from milk | Used to obtain a soluble fraction for further analysis. | kyoto-u.ac.jp |

| Sephadex LH-20 Column Chromatography | Separation of intact 3-MC from its hydroxy metabolites | Column eluted with ethanol. | kyoto-u.ac.jp |

| Silica Gel Column Chromatography | Further purification of metabolite fractions | Used a benzene:ethanol (9:1) solution for elution prior to GC/MS analysis. | kyoto-u.ac.jp |

| HPLC with UV and Fluorescence Detection | Analysis of metabolites in the transsulfuration pathway (e.g., cysteine, glutathione) | Requires derivatization with reagents like o-phthalaldehyde (B127526) or SBD-F. | spandidos-publications.com |

| Benzoylated DEAE-cellulose (BD-cellulose) | Analysis of structural damage in DNA | Used to determine single-stranded regions in DNA from lung tissue exposed to 3-MC. | nih.gov |

Vii. Future Directions and Emerging Research Avenues

Integration of Omics Technologies for Comprehensive Pathway Elucidation

Omics technologies provide a global, unbiased view of the molecular changes induced by a chemical exposure. Integrating these approaches will be pivotal in constructing a comprehensive picture of the biological pathways perturbed by 6-fluoro-3-methylcholanthrene. The application of omics in environmental toxicology is a rapidly growing field. researchgate.net

Transcriptomics (RNA-Seq): By sequencing the entire transcriptome of cells or tissues exposed to 6-fluoro-3-methylcholanthrene, researchers can identify genome-wide changes in gene expression. This can reveal the upregulation of genes involved in metabolic activation (e.g., cytochrome P450s), DNA repair, oxidative stress responses, and inflammatory pathways, as well as the downregulation of tumor suppressor genes.

Proteomics: Quantitative proteomics can identify and quantify changes in the protein landscape of cells following exposure. This can confirm that changes in gene expression translate to alterations at the protein level and can also uncover post-translational modifications that are not apparent from transcriptomic data. For instance, identifying the specific cytochrome P450 enzymes that are upregulated and actively metabolizing the compound.

Metabolomics: This approach focuses on the comprehensive analysis of small molecule metabolites in a biological system. Metabolomics can be used to identify the specific metabolic products of 6-fluoro-3-methylcholanthrene, providing direct evidence of its metabolic fate. It can also reveal broader metabolic disruptions within the cell, offering clues about the mechanisms of toxicity.

Multi-Omics Integration: The true power of these technologies lies in their integration. plos.orgmdpi.com By combining transcriptomic, proteomic, and metabolomic data, a more complete and robust model of the compound's mechanism of action can be built. For example, an increase in the transcript and protein levels of a specific metabolic enzyme, coupled with the detection of its corresponding metabolite, would provide strong evidence for a particular metabolic pathway.

| Omics Technology | Information Gained | Potential Application for 6-fluoro-3-methylcholanthrene |

| Transcriptomics | Genome-wide gene expression changes. | Identifying key signaling pathways (e.g., AhR, p53) activated by the compound. |

| Proteomics | Global protein expression and post-translational modifications. | Quantifying the induction of metabolic enzymes and DNA repair proteins. |

| Metabolomics | Comprehensive profile of metabolites. | Identifying novel metabolic pathways and biomarkers of exposure. |

| Multi-Omics | Integrated understanding of molecular perturbations across different biological layers. plos.orgmdpi.com | Building a comprehensive model of the adverse outcome pathway from molecular initiating event to cellular and tissue-level effects. |

Advanced Computational Modeling for Predictive Research

Computational toxicology is an increasingly powerful tool for predicting the properties and potential toxicity of chemicals, reducing the need for extensive animal testing. charite.demarquette.edutaylorfrancis.com

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. By developing QSAR models for a series of fluorinated PAHs, it may be possible to predict the carcinogenic potential of 6-fluoro-3-methylcholanthrene based on its molecular descriptors.

Molecular Docking: This computational technique can predict the preferred orientation of a molecule when bound to a receptor or enzyme. Molecular docking studies could be used to model the interaction of 6-fluoro-3-methylcholanthrene with the aryl hydrocarbon receptor (AhR) or with the active sites of various cytochrome P450 enzymes. This can help to predict its potential as an AhR agonist and to identify the enzymes most likely involved in its metabolism.

Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed view of the dynamic behavior of molecules over time. These simulations can be used to study the stability of the interaction between 6-fluoro-3-methylcholanthrene and its biological targets, as well as to investigate how the fluorine substitution influences the conformational dynamics of the molecule and its metabolites, such as diol epoxides.

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be employed to predict the reactivity of different positions on the 6-fluoro-3-methylcholanthrene molecule, helping to identify the likely sites of metabolic attack and the stability of potential carcinogenic metabolites. acs.org

| Computational Method | Principle | Application to 6-fluoro-3-methylcholanthrene |

| QSAR | Correlates chemical structure with biological activity. nih.gov | Predicting carcinogenic potential based on molecular descriptors. |

| Molecular Docking | Predicts the binding orientation of a ligand to a protein. | Modeling interactions with the aryl hydrocarbon receptor and metabolic enzymes. |

| Molecular Dynamics | Simulates the physical movements of atoms and molecules. acs.org | Assessing the stability of binding to biological targets and the dynamics of metabolites. |

| DFT | Calculates the electronic structure of molecules. acs.org | Predicting sites of metabolic activation and the reactivity of metabolites. |

The synthesis of fluorinated PAHs, including isomers of fluoro-3-methylcholanthrene, has been reported, paving the way for these future experimental and computational investigations. acs.org The insights gained from these advanced research avenues will be crucial for a thorough understanding of the toxicology of 6-fluoro-3-methylcholanthrene and for the development of more accurate risk assessment strategies for this and other novel environmental contaminants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.